molecular formula C6H7ClN2OS B584803 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride CAS No. 145984-34-5

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride

Katalognummer: B584803
CAS-Nummer: 145984-34-5
Molekulargewicht: 190.645
InChI-Schlüssel: XPWUKACTKUWAJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-2-thioxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding carbonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

Major Products

    Substitution: Amides, esters.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive compounds . The sulfanylidene group may also participate in redox reactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the sulfanylidene and carbonyl chloride groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Eigenschaften

CAS-Nummer

145984-34-5

Molekularformel

C6H7ClN2OS

Molekulargewicht

190.645

IUPAC-Name

1,3-dimethyl-5-sulfanylidene-4H-pyrazole-4-carbonyl chloride

InChI

InChI=1S/C6H7ClN2OS/c1-3-4(5(7)10)6(11)9(2)8-3/h4H,1-2H3

InChI-Schlüssel

XPWUKACTKUWAJO-UHFFFAOYSA-N

SMILES

CC1=NN(C(=S)C1C(=O)Cl)C

Synonyme

1H-Pyrazole-4-carbonylchloride,4,5-dihydro-1,3-dimethyl-5-thioxo-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.